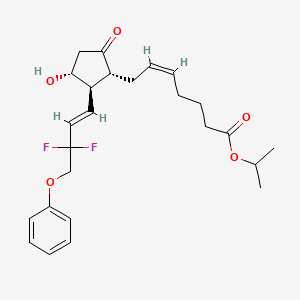

9-keto Tafluprost

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H32F2O5 |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1 |

InChI-Schlüssel |

XNCSWEVHNBTYPP-QBSXWLLBSA-N |

Isomerische SMILES |

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F |

Kanonische SMILES |

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9-keto Tafluprost: Structure, Properties, and Relation to the Prostaglandin Analogue Tafluprost

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 9-keto Tafluprost, a derivative of the potent prostaglandin (B15479496) F2α analogue, Tafluprost. While extensive pharmacological data is available for Tafluprost and its active metabolite, Tafluprost acid, information regarding the specific biological activity of this compound is not prevalent in publicly accessible scientific literature. Therefore, this document will focus on the chemical structure and properties of this compound and provide a comprehensive analysis of Tafluprost and Tafluprost acid as a primary frame of reference.

Chemical Structure and Properties of this compound

This compound is structurally differentiated from Tafluprost by the presence of a ketone group at the C9 position of the cyclopentane (B165970) ring, in place of a hydroxyl group.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 7-[(1R,2R,3R)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3-hydroxy-5-oxocyclopentyl]-5-heptenoic acid, 1-methylethyl ester[1] |

| Molecular Formula | C25H32F2O5[1] |

| Molecular Weight | 450.5 g/mol [1] |

| CAS Number | 261179-75-3[1] |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1[1] |

| InChI Key | XNCSWEVHNBTYPP-QBSXWLLBSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solution in methyl acetate |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |

| Storage | -20°C |

| Stability | ≥ 2 years |

The Parent Compound: Tafluprost and its Active Metabolite

Tafluprost is a fluorinated prostaglandin F2α analogue used in the management of glaucoma and ocular hypertension. It functions as a prodrug, which, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid. This conversion is crucial for its therapeutic effect.

Mechanism of Action

The active metabolite, Tafluprost acid, is a potent and highly selective agonist for the prostaglandin F (FP) receptor. The activation of FP receptors in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).

Signaling Pathway of Tafluprost Acid

Upon binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, a downstream signaling cascade is initiated. This involves the activation of the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in these second messengers leads to a rise in intracellular calcium concentrations, which is thought to mediate the changes in the extracellular matrix of the ciliary muscle, facilitating increased aqueous humor outflow.

Pharmacological Properties of Tafluprost Acid

Tafluprost acid exhibits a high binding affinity for the FP receptor, which is significantly greater than that of other prostaglandin analogues like latanoprost (B1674536) acid. This high affinity and selectivity contribute to its potent IOP-lowering effect.

Table 3: Comparative Binding Affinity for the FP Receptor

| Compound | Receptor | Binding Affinity (Ki) |

| Tafluprost Acid | Prostaglandin FP | 0.4 nM |

| Latanoprost Acid | Prostaglandin FP | 4.7 nM |

Experimental Protocols

Detailed experimental methodologies are essential for the characterization of prostaglandin analogues. While specific protocols for this compound are not available, the following sections describe standard procedures for the synthesis and evaluation of compounds like Tafluprost.

Synthesis of Tafluprost

The synthesis of Tafluprost is a multi-step process that often involves the use of key intermediates and various chemical reactions. One common approach involves a convergent synthesis strategy. A detailed synthetic route has been described involving the Julia-Lythgoe olefination of a prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. Subsequent reactions include deoxydifluorination, hydrolysis of protecting groups, and final esterification to yield Tafluprost.

In Vitro Evaluation of FP Receptor Binding

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., Tafluprost acid) to compete with a radiolabeled ligand for binding to the target receptor (e.g., human FP receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Brief Methodology:

-

Receptor Preparation: Membranes from cells expressing the human FP receptor are prepared.

-

Assay Setup: The receptor membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor (Tafluprost acid).

-

Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

References

Synthesis of 9-keto Tafluprost: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 9-keto Tafluprost, a ketone derivative of the prostaglandin (B15479496) F2α analog Tafluprost. The synthesis of this compound is of interest for structure-activity relationship studies and the development of novel therapeutic agents. This document details the strategic application of protecting groups, a key oxidation step, and subsequent deprotection to achieve the target molecule. Experimental protocols, quantitative data from analogous syntheses, and workflow diagrams are presented to facilitate further research and development.

Introduction

The proposed synthetic strategy hinges on a three-stage process:

-

Selective Protection: The selective protection of the C11 and C15 hydroxyl groups of a Tafluprost intermediate is crucial to prevent their oxidation in the subsequent step.

-

Oxidation: The targeted oxidation of the unprotected C9 hydroxyl group to a ketone functionality.

-

Deprotection: The removal of the protecting groups to yield the final this compound.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned to start from a Tafluprost precursor, which can be synthesized from the well-known Corey lactone. The core of the synthetic challenge lies in the selective oxidation of the C9 secondary alcohol in the presence of two other secondary alcohols at C11 and C15.

Protecting Group Strategy

To achieve selective oxidation of the C9 hydroxyl group, the C11 and C15 hydroxyls must be protected. Silyl ethers are a common choice for protecting hydroxyl groups in prostaglandin synthesis due to their ease of installation, stability under various reaction conditions, and mild removal. tert-Butyldimethylsilyl (TBDMS) ethers are particularly well-suited for this purpose. The relative reactivity of the hydroxyl groups in prostaglandin F2α analogs generally allows for selective protection. The C11 hydroxyl group is often the most sterically accessible and therefore most reactive, which can be leveraged for selective protection strategies.

Experimental Protocol: Selective Silylation of C11 and C15 Hydroxyls (Analogous Procedure)

This protocol is based on general procedures for the silylation of alcohols in prostaglandin synthesis.

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Reagents: Add imidazole (B134444) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Silylation: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) in anhydrous CH₂Cl₂ to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the di-TBDMS protected Tafluprost precursor, can be purified by flash column chromatography on silica (B1680970) gel.

Oxidation of the C9 Hydroxyl Group

With the C11 and C15 hydroxyls protected, the C9 hydroxyl is available for oxidation. The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is well-tolerated by a wide range of functional groups, making it ideal for complex molecules like prostaglandin analogs.

Experimental Protocol: Dess-Martin Oxidation of the C9 Hydroxyl (Analogous Procedure)

This protocol is based on general procedures for Dess-Martin oxidation.

-

Preparation: Dissolve the di-TBDMS protected Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry round-bottom flask under an inert atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 9-keto-11,15-bis(TBDMS)-Tafluprost can be purified by flash column chromatography.

Deprotection of Silyl Ethers

The final step in the synthesis is the removal of the TBDMS protecting groups from the C11 and C15 hydroxyls to yield this compound. This can be achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Experimental Protocol: Deprotection of TBDMS Ethers (Analogous Procedure)

This protocol outlines a general procedure for the cleavage of TBDMS ethers.

-

Preparation: Dissolve the purified 9-keto-11,15-bis(TBDMS)-Tafluprost (1.0 eq) in tetrahydrofuran (B95107) (THF) in a plastic vial.

-

Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (2.5 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the final product, this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides key information for structurally related 9-keto prostaglandin analogs, which can serve as a benchmark for expected outcomes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 9-keto Travoprost | 1219032-18-4 | C₂₆H₃₃F₃O₆ | 498.53 |

| 9-keto Latanoprost | Not available | C₂₆H₃₈O₅ | 430.58 |

Mandatory Visualizations

To further elucidate the proposed synthetic strategy, the following diagrams have been generated.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical flow of the key stages in the synthesis of this compound.

Conclusion

The synthesis of this compound represents a feasible endeavor for researchers in medicinal chemistry and drug development. The proposed pathway, leveraging well-established protecting group strategies and selective oxidation reactions, provides a robust framework for its preparation. The successful synthesis and subsequent biological evaluation of this compound could provide valuable insights into the structure-activity relationships of prostaglandin F2α analogs and potentially lead to the discovery of new therapeutic agents with improved profiles. Further experimental work is required to optimize the reaction conditions and fully characterize the final compound and its intermediates.

An In-depth Technical Guide on the Mechanism of Action of Tafluprost Acid on Prostanoid FP Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) used clinically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases into its biologically active metabolite, tafluprost acid (AFP-172).[5] This technical guide elucidates the molecular mechanism by which tafluprost acid exerts its therapeutic effect, focusing on its high-affinity interaction with the prostanoid F (FP) receptor. We will detail the binding kinetics, downstream signaling pathways, and the experimental methodologies used to characterize this interaction.

The primary mechanism of action involves tafluprost acid acting as a potent and selective agonist at the FP receptor, a G-protein coupled receptor (GPCR). This activation is believed to increase the uveoscleral outflow of aqueous humor, the primary route for IOP reduction by prostaglandin analogs.

Binding Affinity and Selectivity of Tafluprost Acid

The therapeutic efficacy of tafluprost is fundamentally linked to the high binding affinity and selectivity of its active form, tafluprost acid, for the FP receptor. Quantitative analysis from competitive radioligand binding assays has demonstrated that tafluprost acid binds to the FP receptor with significantly higher affinity than other clinically used prostaglandin analogs, such as latanoprost (B1674536) acid.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative binding data for tafluprost acid and a common comparator, latanoprost acid, at the human prostanoid FP receptor. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) are key parameters; a lower value indicates higher affinity and potency, respectively.

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |

| Tafluprost Acid | Prostanoid FP | 0.4 nM | 0.5 nM | |

| Latanoprost Acid | Prostanoid FP | 4.7 nM | Not specified in results |

As the data indicates, tafluprost acid exhibits an affinity for the FP receptor that is approximately 12 times higher than that of latanoprost acid. Furthermore, tafluprost acid demonstrates high selectivity, with minimal to no significant binding to other prostanoid (EP1, EP2, EP3, EP4, DP, TP) or non-prostanoid receptors, which contributes to its favorable safety profile by minimizing off-target effects.

Molecular Mechanism and Signaling Pathway

Upon binding, tafluprost acid activates the FP receptor, initiating a cascade of intracellular events. The FP receptor is primarily coupled to the Gq class of heterotrimeric G proteins.

The Gαq Signaling Cascade:

-

Agonist Binding: Tafluprost acid binds to the orthosteric site of the FP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

-

Effector Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Cellular Response: The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC). In the context of the eye's ciliary muscle and uveoscleral pathway, these signaling events lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which is thought to increase the permeability of tissues and enhance the outflow of aqueous humor.

Some evidence also suggests a potential secondary mechanism where FP receptor activation leads to the production of other prostaglandins, which may then act on EP3 receptors, contributing to the overall IOP-lowering effect.

Mandatory Visualization: FP Receptor Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 3. chemignition.com [chemignition.com]

- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of 9-Keto Prostaglandin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes. Within this extensive family, 9-keto prostaglandin (B15479496) analogs represent a significant area of research, primarily originating from the enzymatic conversion of Prostaglandin E2 (PGE2) to Prostaglandin F2α (PGF2α). This conversion is a critical biological process, and the resulting structures, along with synthetically derived analogs, have been instrumental in elucidating receptor function and developing novel therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, and core experimental methodologies associated with 9-keto prostaglandin analogs.

Discovery and Origin

The journey to understanding 9-keto prostaglandin analogs begins with the foundational discovery of prostaglandins themselves. In the 1930s, Swedish physiologist Ulf von Euler first identified a substance in human seminal fluid that could stimulate smooth muscle contraction, which he named "prostaglandin".[1] It was later determined that prostaglandins are a large family of compounds with diverse biological activities.

The specific origin of endogenous 9-keto prostaglandins is rooted in the enzymatic activity of Prostaglandin E2 9-ketoreductase (PGE2-9-KR) , also known as Carbonyl Reductase 1 (CBR1).[2][3] This enzyme catalyzes the NADPH-dependent reduction of the C-9 keto group of PGE2 to a hydroxyl group, thereby converting it to PGF2α.[2][4] This discovery was pivotal as it established a direct biosynthetic link between two major prostaglandin families and highlighted a mechanism for modulating their local concentrations and biological effects.

The enzyme PGE2-9-KR has been identified and characterized in a variety of tissues, including the brain, kidney, and uterine decidua vera, indicating its widespread physiological importance. The realization that this enzymatic conversion occurs in vivo spurred interest in the biological activities of the resulting 9-hydroxy compounds and the development of synthetic analogs with modified properties.

Quantitative Data on 9-Keto Prostaglandin Analogs and Related Compounds

The biological effects of 9-keto prostaglandin analogs are mediated by their interaction with specific prostanoid receptors (e.g., EP and FP receptors). The following tables summarize key quantitative data related to the enzymatic conversion of PGE2 and the receptor binding and functional activity of relevant prostaglandins.

Table 1: Properties of Human Brain Prostaglandin E2 9-Ketoreductase

| Parameter | Value |

| Molecular Weight | 34,000 Da |

| Isoelectric Point (pI) | 8.2 |

| Optimal pH | 6.5 - 7.5 |

| Km for PGE2 | 1.0 mM |

| Turnover Number | 7.6 min⁻¹ |

Table 2: Comparative Receptor Binding Affinities and Functional Potencies

| Compound | Receptor | Assay Type | Value | Reference |

| PGE2 | FP | Binding Affinity (fold less than PGF2α) | 10-30 | |

| PGF2α | EP | Binding Affinity (fold less than for FP) | 100-300 | |

| 9α,11β-PGF2 | DP (human platelets) | Relative Potency (vs. PGD2) | ~30-60 fold less potent | |

| 9α,11β-PGF2 | FP (cat iris sphincter) | p[A50] | 7.35 ± 0.09 | |

| PGD2 | FP (cat iris sphincter) | p[A50] | 7.15 ± 0.19 | |

| 9α,11β-PGF2 | TP (guinea-pig aorta) | p[A50] | 6.00 ± 0.07 | |

| PGD2 | TP (guinea-pig aorta) | p[A50] | 6.24 ± 0.08 | |

| 9α,11β-PGF2 | EP1 (guinea-pig oesophagus) | Relative Potency (vs. PGE2) | ~2000-3000 fold less potent | |

| 9α,11β-PGF2 | EP2 (cat trachea) | Relative Potency (vs. PGE2) | ~3500 fold less potent | |

| Latanoprost Acid | EP2 | EC50 | > 10 µM | |

| Travoprost Acid | EP2 | EC50 | > 10 µM | |

| Bimatoprost | EP2 | EC50 | > 10 µM | |

| Unoprostone | EP2 | EC50 | > 10 µM | |

| Sulprostone (EP1/EP3 agonist) | EP1 (TM cells) | EC50 | 1.1 µM | |

| Butaprost (EP2 agonist) | EP2 (TM cells) | EC50 | 0.56 µM | |

| PGE1 alcohol (EP4 agonist) | EP4 (TM cells) | EC50 | 0.1 µM | |

| Butaprost (EP2 agonist) | EP2 (SC cells) | EC50 | 170 nM | |

| PGE1 alcohol (EP4 agonist) | EP4 (SC cells) | EC50 | 69 nM |

Note: TM = Trabecular Meshwork; SC = Schlemm's Canal. p[A50] is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of 9-keto prostaglandin analogs.

Synthesis of a Prostaglandin Analog via Corey Lactone and Horner-Wadsworth-Emmons Reaction

This protocol outlines a general, multi-step synthesis of a PGF2α analog, a common backbone for many prostaglandin-based drugs. This process often involves the use of the Corey lactone as a key intermediate and a Horner-Wadsworth-Emmons reaction to construct the α-chain.

Experimental Workflow for Prostaglandin Analog Synthesis

Caption: General synthetic workflow for a prostaglandin analog.

Protocol:

-

Corey Lactone Preparation: The synthesis typically begins with the preparation of the Corey lactone, a bicyclic intermediate that contains the stereochemistry of the cyclopentane (B165970) ring of the prostaglandin. Various methods exist for its synthesis, often involving a Diels-Alder reaction as a key step.

-

ω-Chain Installation: The lower side chain (ω-chain) is introduced. A common method is the conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone derived from the Corey lactone.

-

Stereoselective Reduction: The C-15 ketone is stereoselectively reduced to the corresponding alcohol. This is a critical step as the stereochemistry at C-15 is crucial for biological activity. Reagents such as L-selectride or other bulky reducing agents are often employed to achieve the desired stereoisomer.

-

Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.

-

α-Chain Installation (Horner-Wadsworth-Emmons Reaction):

-

Prepare the phosphonate (B1237965) ylide by treating a suitable phosphonate ester (e.g., dimethyl (4-carboxybutyl)phosphonate) with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Add the lactol intermediate from the previous step to the ylide solution. The ylide reacts with the aldehyde tautomer of the lactol to form the alkene of the α-chain.

-

The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

-

Deprotection: Any protecting groups used to mask sensitive functional groups during the synthesis are removed. For example, silyl (B83357) ethers used to protect hydroxyl groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The final prostaglandin analog is purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

Prostaglandin E2 9-Ketoreductase Activity Assay

This spectrophotometric assay measures the activity of PGE2 9-ketoreductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for PGE2 9-ketoreductase activity assay.

Protocol:

-

Enzyme Preparation:

-

Homogenize the tissue of interest (e.g., bovine placenta) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to obtain the cytosolic fraction (supernatant), which contains the PGE2 9-ketoreductase.

-

-

Assay Mixture: In a quartz cuvette, prepare the following reaction mixture:

-

800 µL of 100 mM potassium phosphate (B84403) buffer, pH 7.0

-

100 µL of 2 mM NADPH

-

50 µL of the cytosolic fraction

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 1 mM PGE2 (dissolved in ethanol (B145695) and diluted in buffer).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).

-

Express the enzyme activity as nanomoles of NADPH oxidized per minute per milligram of protein. Protein concentration can be determined using a standard method such as the Bradford assay.

-

Radioligand Binding Assay for Prostaglandin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a 9-keto prostaglandin analog for a specific prostaglandin receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the prostaglandin receptor of interest.

-

Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radiolabeled prostaglandin (e.g., [³H]PGE2) at a concentration near its Kd.

-

50 µL of either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or varying concentrations of the unlabeled 9-keto prostaglandin analog.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled 9-keto analog.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of Prostaglandin Receptors

9-keto prostaglandin analogs exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the EP and FP receptor subtypes. The downstream signaling cascades vary depending on the receptor subtype and the G-protein to which it couples.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Caption: EP1 receptor signaling pathway.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: EP2 and EP4 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

Caption: EP3 receptor signaling pathway.

FP Receptor Signaling

Similar to the EP1 receptor, the FP receptor couples to Gq/11 proteins, activating the phospholipase C signaling cascade.

Caption: FP receptor signaling pathway.

Conclusion

The discovery of the enzymatic conversion of PGE2 to PGF2α by PGE2 9-ketoreductase opened a new chapter in prostaglandin research, leading to the exploration of 9-keto prostaglandin analogs. These compounds, both endogenous and synthetic, have been invaluable tools for understanding the intricacies of prostanoid receptor signaling and have paved the way for the development of targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this important class of molecules.

References

- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 2. Prostaglandin E2 9-ketoreductase activity in human decidua vera tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 9-keto Tafluprost

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 9-keto Tafluprost, a key derivative of the prostaglandin (B15479496) F2α analogue, Tafluprost. This guide details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes complex metabolic pathways and experimental processes.

Physicochemical Data Summary

This compound is a derivative of Tafluprost, an ophthalmic drug used to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Understanding its physicochemical characteristics is crucial for formulation, stability, and pharmacokinetic analysis.

Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 261179-75-3 | [4] |

| Molecular Formula | C₂₅H₃₂F₂O₅ | [4] |

| Molecular Weight | 450.5 g/mol | |

| Purity | ≥95% | |

| Formulation | A solution in methyl acetate | |

| Solubility | DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 2 years (at -20°C) |

Comparative Properties of Tafluprost (Parent Compound)

For context, the properties of the parent compound, Tafluprost, are provided below. Tafluprost is an ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid.

| Property | Value | Reference |

| CAS Number | 209860-87-7 | |

| Molecular Formula | C₂₅H₃₄F₂O₅ | |

| Molecular Weight | 452.5 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid/oil | |

| Melting Point | 87.5 °C | |

| Solubility (Water) | Insoluble / Practically Insoluble | |

| LogP (Octanol/Water) | 4.05 | |

| pKa | 5.5 - 6.7 |

Metabolic Activation and Signaling Pathway

Tafluprost functions as a prodrug. After topical administration to the eye, it penetrates the cornea and is rapidly hydrolyzed by esterases to its biologically active form, Tafluprost acid. This active metabolite is a potent and selective agonist for the prostanoid FP receptor. The binding of Tafluprost acid to the FP receptor is believed to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The metabolism of Tafluprost acid proceeds via fatty acid β-oxidation and phase II conjugation.

Experimental Protocols

Reproducible and accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The low aqueous solubility of Tafluprost and its derivatives is a critical factor in ophthalmic formulation. The shake-flask method is a standard protocol for determining intrinsic aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the compound (e.g., this compound) is added to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.2) in a sealed, inert container.

-

Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

-

Phase Separation: The resulting suspension is subjected to centrifugation or filtration (using a filter that does not bind the analyte) to completely separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Chromatographic and Spectrofluorimetric Analysis

HPLC is a primary technique for the separation, identification, and quantification of Tafluprost and its derivatives in both bulk substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC):

-

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical System:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., ethanol, acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical.

-

Detection: Fluorescence detection is highly sensitive for Tafluprost, often set to an excitation wavelength of 220 nm and an emission wavelength of 292 nm. UV detection is also applicable.

-

-

Application: This method is used for purity testing, stability-indicating assays, and quantifying the drug in various matrices, including ophthalmic solutions and biological fluids like aqueous humor.

Spectrofluorimetry:

-

Principle: This technique measures the fluorescence intensity of a sample. Tafluprost possesses native fluorescence, allowing for its direct quantification.

-

Methodology: The native fluorescence of Tafluprost in solution is measured at an emission maximum of 292 nm after excitation at 220 nm. The method has been shown to be linear over concentration ranges suitable for analyzing ophthalmic formulations.

-

Advantage: It is a simple, rapid, and highly sensitive green analytical method suitable for routine quality control.

References

The Metabolism of Tafluprost: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a fluorinated analog of prostaglandin (B15479496) F2α, indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is administered as an isopropyl ester prodrug, which allows for enhanced corneal penetration. Once in the eye, it is rapidly hydrolyzed to its biologically active metabolite, tafluprost acid, which is a potent and selective agonist of the prostaglandin F (FP) receptor. The subsequent activation of the FP receptor increases the uveoscleral outflow of aqueous humor, thereby lowering IOP. This technical guide provides an in-depth overview of the metabolism of tafluprost, with a focus on its metabolic pathways, the absence of keto-derivative formation, and the experimental methodologies used to elucidate these processes.

Metabolic Pathways of Tafluprost

The biotransformation of tafluprost is a multi-step process that begins with its activation in the eye and is followed by systemic metabolism.

Hydrolysis to the Active Form: Tafluprost Acid

Upon topical administration, tafluprost penetrates the cornea where it undergoes rapid hydrolysis by corneal esterases, such as carboxylesterases, to form its active metabolite, tafluprost acid (AFP-172)[1]. This conversion is essential for the drug's pharmacological activity, as tafluprost acid is the molecule that binds to and activates the FP receptor[1]. Studies have shown the presence of carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) activity in various human ocular tissues, including the cornea, iris-ciliary body, and retina, which are capable of hydrolyzing ester-containing prodrugs[2][3][4].

Systemic Metabolism of Tafluprost Acid

Following its formation in the eye and subsequent systemic absorption, tafluprost acid undergoes further metabolism, primarily through fatty acid β-oxidation. This is a common metabolic pathway for prostaglandins. The β-oxidation of tafluprost acid results in the formation of two main metabolites:

-

1,2-dinor-tafluprost acid

-

1,2,3,4-tetranor-tafluprost acid

These β-oxidation metabolites are considered pharmacologically inactive.

Phase II Conjugation

The metabolites of tafluprost acid can also undergo Phase II conjugation reactions, specifically glucuronidation. In vitro studies using human hepatocytes have identified several glucuronide conjugates of tafluprost acid and its β-oxidized metabolites. Hydroxylated derivatives of the dinor and tetranor metabolites have also been detected.

Role of Cytochrome P450 Enzymes

Notably, the metabolism of tafluprost acid does not significantly involve the cytochrome P450 (CYP) enzyme system. This characteristic minimizes the risk of drug-drug interactions with other medications that are metabolized by CYP enzymes.

The Absence of Keto-Derivative Formation

A key feature of tafluprost's molecular structure is the presence of two fluorine atoms at the carbon-15 (B1200482) (C-15) position. In many other prostaglandins, the C-15 hydroxyl group is a primary site for metabolism, where it is oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form a 15-keto metabolite, leading to pharmacological inactivation. The difluorination at the C-15 position in tafluprost effectively blocks this metabolic pathway, making the molecule resistant to oxidation by 15-PGDH. This structural modification contributes to the metabolic stability of tafluprost acid and its prolonged duration of action. Studies have confirmed that no metabolic reactions occur at the 15-carbon position of tafluprost.

Quantitative Data on Tafluprost Metabolism

The following tables summarize the available quantitative data on the concentrations of tafluprost and its metabolites in various biological matrices.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Human Plasma

| Parameter | Value | Reference |

| Cmax (Day 1) | 26 pg/mL | |

| Cmax (Day 8) | 27 pg/mL | |

| Tmax | 10 minutes | |

| AUC (Day 1) | 394 pgmin/mL | |

| AUC (Day 8) | 432 pgmin/mL | |

| Plasma concentrations at 30 min | Below limit of quantification (10 pg/mL) |

Table 2: Concentrations of Tafluprost and its Metabolites in Cynomolgus Monkey Ocular Tissues After a Single Topical Dose of [³H]Tafluprost

| Tissue | Time (hr) | Tafluprost (ng eq./g) | Tafluprost Acid (ng eq./g) | 1,2-dinor-tafluprost acid (ng eq./g) | 1,2,3,4-tetranor-tafluprost acid (ng eq./g) | Reference |

| Cornea | 0.25 | 784 | - | - | - | |

| Bulbar Conjunctiva | 0.083 | 323 | - | - | - | |

| Palpebral Conjunctiva | 0.083 | 180 | - | - | - | |

| Aqueous Humor | - | - | Major Metabolite | Major Metabolite | Major Metabolite | |

| Ciliary Body | - | Small amounts detected | Major Metabolite | Major Metabolite | Major Metabolite | |

| Iris | - | Small amounts detected | Major Metabolite | Major Metabolite | Major Metabolite |

Note: Quantitative data for individual metabolites in all tissues at all time points is not available in the cited literature. The table reflects the reported findings.

Experimental Protocols

The metabolism of tafluprost has been investigated through a combination of in vivo and in vitro studies. Below are descriptions of the typical experimental methodologies employed.

In Vivo Metabolism and Ocular Distribution Studies in Monkeys

-

Objective: To determine the distribution and metabolism of tafluprost in ocular tissues and systemic circulation following topical administration.

-

Methodology:

-

Test System: Cynomolgus monkeys.

-

Test Substance: A single topical ocular dose of [³H]tafluprost ophthalmic solution (e.g., 1 µg or 10 µg per eye).

-

Sample Collection: Blood, ocular tissues (cornea, conjunctiva, aqueous humor, iris, ciliary body, etc.), and excreta are collected at various time points post-administration (e.g., up to 24 hours).

-

Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting to determine the overall distribution of the drug and its metabolites.

-

Metabolite Profiling and Identification:

-

Samples are processed and extracted.

-

Metabolites are separated and profiled using High-Performance Liquid Chromatography (HPLC) with online radiodetection.

-

Structural analysis and identification of the metabolites are performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacological Activity Assessment: The major identified metabolites are chemically synthesized and administered to the anterior chamber of monkey eyes to assess their effect on IOP.

-

In Vitro Metabolism Studies using Human Hepatocytes

-

Objective: To investigate the metabolic fate of tafluprost and tafluprost acid in human liver cells and identify the resulting metabolites.

-

Methodology:

-

Test System: Cryopreserved primary human hepatocytes.

-

Test Substance: [³H]Tafluprost or tafluprost acid is incubated with the hepatocytes.

-

Incubation: The test substance is incubated with the hepatocyte suspension for a specified period (e.g., up to 240 minutes).

-

Sample Analysis:

-

The incubation mixture is analyzed to identify the parent compound and its metabolites.

-

Eleven metabolites of tafluprost were putatively identified in human hepatocyte incubations, including tafluprost acid, 1,2-dinor-tafluprost acid, 1,2,3,4-tetranor-tafluprost acid, hydroxylated derivatives of the dinor and tetranor metabolites, and six glucuronide conjugates of tafluprost acid.

-

-

Control Experiments: Positive controls, such as 7-ethoxycoumarin, are used to confirm the metabolic activity of the hepatocytes (both Phase I and Phase II metabolism).

-

Analytical Methodology: HPLC-MS/MS for Quantification

-

Objective: To accurately quantify the concentrations of tafluprost and its metabolites in biological matrices.

-

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Sample Preparation: Liquid-liquid extraction is a common method for extracting tafluprost acid from plasma samples.

-

Chromatographic Separation: A C18 analytical column is typically used for the separation of tafluprost and its impurities. A gradient elution with a mobile phase consisting of mixtures of water, methanol, orthophosphoric acid, and acetonitrile (B52724) is employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to achieve sensitive and selective detection of the target analytes.

-

Visualizations

Metabolic Pathway of Tafluprost

Caption: Metabolic pathway of Tafluprost.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for an in vivo metabolism study of Tafluprost.

Conclusion

The metabolism of tafluprost is well-characterized, beginning with its activation via hydrolysis in the cornea to the pharmacologically active tafluprost acid. The systemic metabolism is dominated by fatty acid β-oxidation, leading to inactive metabolites, and does not involve the cytochrome P450 system to a significant extent. A key structural feature, the difluorination at the C-15 position, prevents the formation of a 15-keto derivative, thereby enhancing the metabolic stability of the active compound. The understanding of these metabolic pathways is crucial for the clinical development and safe use of tafluprost in the management of glaucoma and ocular hypertension.

References

- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 9-keto Tafluprost: An In-depth NMR-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 9-keto tafluprost (B1681877), a key metabolite of the prostaglandin (B15479496) F2α analog, tafluprost. The methodologies and data presented herein are grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds. This document outlines detailed experimental protocols and presents predicted NMR spectral data to facilitate the identification and characterization of this important molecule.

Introduction

Tafluprost is a fluorinated prostaglandin analog used in the treatment of glaucoma and ocular hypertension. Its metabolic fate is of significant interest in drug development to understand its efficacy and safety profile. One of its potential metabolites is 9-keto tafluprost, formed by the oxidation of the hydroxyl group at the C9 position of the cyclopentane (B165970) ring. The structural confirmation of this metabolite is critical and can be unequivocally achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

This guide will walk through the theoretical process of elucidating the structure of this compound, starting from sample preparation to the final analysis of complex NMR datasets. Due to the limited availability of public domain experimental NMR data for this compound, this guide provides a detailed, predicted dataset based on the known spectral data of the parent compound, tafluprost, and related prostaglandin analogs containing a similar α,β-unsaturated ketone moiety, such as Prostaglandin A2 (PGA2).

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known assignments of tafluprost and the expected electronic effects of the C9-keto group, which induces characteristic downfield shifts for nearby protons and carbons, particularly C8, C10, and C12.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Multiplicity | J (Hz) |

| 2 | 2.32 | t | 7.5 |

| 3 | 1.65 | m | |

| 4 | 1.58 | m | |

| 5 | 5.40 | m | |

| 6 | 5.35 | m | |

| 7 | 2.15 | m | |

| 8 | 2.50 | m | |

| 10α | 2.30 | dd | 18.5, 7.0 |

| 10β | 2.75 | dd | 18.5, 2.5 |

| 11 | 4.10 | m | |

| 12 | 3.05 | m | |

| 13 | 5.75 | dd | 15.5, 6.5 |

| 14 | 5.90 | dt | 15.5, 5.0 |

| 15 | 4.50 | m | |

| 1'-OPh | 4.35 | t | 12.0 |

| 2'-OPh | 6.95 | d | 8.0 |

| 3'-OPh | 7.30 | t | 8.0 |

| 4'-OPh | 7.00 | t | 7.5 |

| CH(CH₃)₂ | 5.00 | sept | 6.3 |

| CH(CH₃)₂ | 1.22 | d | 6.3 |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) |

| 1 | 173.5 |

| 2 | 34.0 |

| 3 | 24.8 |

| 4 | 26.5 |

| 5 | 129.0 |

| 6 | 129.5 |

| 7 | 25.5 |

| 8 | 54.0 |

| 9 | 212.0 |

| 10 | 45.0 |

| 11 | 72.0 |

| 12 | 52.0 |

| 13 | 135.0 |

| 14 | 128.0 |

| 15 | 124.0 (t, J=238) |

| 16 | 68.0 |

| 1'-OPh | 158.5 |

| 2'-OPh | 114.8 |

| 3'-OPh | 129.8 |

| 4'-OPh | 121.8 |

| CH(CH₃)₂ | 67.8 |

| CH(CH₃)₂ | 21.8 |

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for prostaglandin analogs. For samples with poor solubility, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be considered.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings within the molecule.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

-

Spectral Width: 12-16 ppm in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 2-8.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate protons directly attached to carbon atoms.

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

-

¹H Spectral Width: 12-16 ppm.

-

¹³C Spectral Width: 180-200 ppm.

-

Number of Increments: 128-256 in the indirect dimension.

-

Number of Scans per Increment: 4-16.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

-

¹H Spectral Width: 12-16 ppm.

-

¹³C Spectral Width: 220-250 ppm.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 8-32.

-

Visualization of Methodologies

The following diagrams illustrate the workflow for structural elucidation and the key logical relationships in interpreting the NMR data.

Methodological & Application

Application Note: HPLC-Based Purity Analysis of 9-keto Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension. 9-keto Tafluprost is a critical impurity and a potential degradation product of Tafluprost. The rigorous monitoring of this compound levels is essential to ensure the quality, safety, and efficacy of the final drug product. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound purity. The described protocol is designed to separate this compound from its parent compound, Tafluprost, and other related impurities.

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis.

Materials and Reagents

-

This compound Reference Standard

-

Tafluprost Reference Standard

-

Tafluprost Acid Reference Standard

-

5,6-trans Tafluprost Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Standard and Sample Preparation

Standard Solution Preparation:

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, Tafluprost, Tafluprost Acid, and 5,6-trans Tafluprost) in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain individual stock solutions.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

-

Spiked Sample Solution: To assess method accuracy, spike a sample of the this compound active pharmaceutical ingredient (API) with known amounts of related impurities.

Sample Solution Preparation:

-

Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 10 mL of the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC Instrumentation and Conditions

A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound and its impurities.[1][2][3]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm[1] |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 22 | 70 | 30 |

| 25 | 70 | 30 |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound and its related impurities.

Table 2: Chromatographic Parameters

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Tafluprost Acid | 4.5 | 0.50 |

| This compound | 9.0 | 1.00 |

| Tafluprost | 10.2 | 1.13 |

| 5,6-trans Tafluprost | 11.5 | 1.28 |

Table 3: Method Validation Summary

| Parameter | This compound | Tafluprost | Tafluprost Acid | 5,6-trans Tafluprost |

| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 |

| Range (µg/mL) | 1-150 | 1-150 | 1-150 | 1-150 |

| LOD (µg/mL) | 0.05 | 0.06 | 0.05 | 0.07 |

| LOQ (µg/mL) | 0.15 | 0.18 | 0.15 | 0.21 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 97.5 - 101.5 | 97.0 - 102.5 |

| Precision (%RSD) | <2.0 | <2.0 | <2.0 | <2.0 |

Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the HPLC-based purity analysis of this compound.

Caption: Experimental workflow for HPLC-based purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, sensitive, and stability-indicating for the purity analysis of this compound. This method effectively separates this compound from its parent drug and other known impurities, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The method has been validated in accordance with ICH guidelines, ensuring reliable and accurate results.

References

- 1. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]

Application Note: Protocol for Quantifying 9-keto Tafluprost in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[5] Further metabolism of Tafluprost acid can lead to the formation of various derivatives, including 9-keto Tafluprost. The quantification of this compound in cell culture is essential for understanding the metabolic fate and potential biological activity of Tafluprost at a cellular level. This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of Tafluprost

Tafluprost, through its active form Tafluprost acid, exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor). Binding to the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The metabolic conversion to this compound is a key aspect of its pharmacology.

Caption: Signaling pathway of Tafluprost and its metabolism.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the steps for sample preparation, extraction, and analysis of this compound from cell culture supernatants.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., a deuterated analogue of this compound

-

Cell culture medium (specific to the cell line used)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727), acetonitrile, and water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Cell Culture and Treatment

-

Culture cells to the desired confluency in appropriate well plates.

-

Wash the cells with PBS to remove any residual serum components.

-

Treat the cells with Tafluprost at various concentrations in a serum-free medium. Include vehicle-only controls.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Collect the cell culture supernatants and store them at -80°C until analysis.

Sample Preparation and Extraction

-

Thaw the cell culture supernatant samples on ice.

-

To a 500 µL aliquot of the supernatant, add the internal standard to a final concentration of 10 ng/mL.

-

Acidify the sample to a pH of ~3.5 with formic acid.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 15% aqueous methanol to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to separate this compound from other components.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Data Analysis and Quantification

-

Generate a standard curve by preparing a series of known concentrations of this compound in the control cell culture medium and processing them alongside the samples.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Perform a linear regression of the standard curve.

-

Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in cell culture.

Caption: Workflow for quantifying this compound.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results.

Table 1: Example Quantification of this compound in Cell Culture Supernatants

| Treatment Group | Tafluprost Concentration (µM) | Incubation Time (hours) | This compound Concentration (ng/mL) ± SD |

| Vehicle Control | 0 | 24 | Below Limit of Quantification |

| Low Dose | 1 | 24 | 5.2 ± 0.6 |

| High Dose | 10 | 24 | 28.9 ± 3.1 |

| Vehicle Control | 0 | 48 | Below Limit of Quantification |

| Low Dose | 1 | 48 | 12.7 ± 1.5 |

| High Dose | 10 | 48 | 65.4 ± 7.2 |

This table presents hypothetical data for illustrative purposes.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in cell culture supernatants using LC-MS/MS. The detailed methodology for sample preparation, extraction, and analysis, along with the example data presentation, offers a valuable resource for researchers investigating the metabolism and cellular pharmacology of Tafluprost. The high sensitivity and selectivity of the described LC-MS/MS method ensure accurate and reliable quantification of this key metabolite.

References

Application of Tafluprost and its Metabolites in Glaucoma Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy and vision loss, with elevated intraocular pressure (IOP) being a major risk factor.[1][2] Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects.[3][4] Tafluprost (B1681877), a fluorinated synthetic analog of PGF2α, is a highly effective ocular hypotensive agent.[5] It is administered as an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid. This active form is a potent and selective agonist for the prostaglandin F (FP) receptor.

This document provides detailed application notes and protocols for the use of Tafluprost and its active metabolite, tafluprost acid, in preclinical glaucoma research models. While the compound "9-keto Tafluprost" is a known derivative of Tafluprost, publicly available scientific literature does not indicate it as a significant metabolite or a compound studied in the context of glaucoma research. Therefore, this document will focus on the well-characterized effects of Tafluprost and tafluprost acid.

Mechanism of Action

Tafluprost acid exerts its IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor. It may also have a secondary effect on the trabecular meshwork outflow. The binding of tafluprost acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, reducing outflow resistance. Tafluprost acid exhibits a significantly higher binding affinity for the FP receptor compared to the active metabolite of latanoprost, another commonly used prostaglandin analog.

Signaling Pathway of Tafluprost Acid

Caption: Signaling pathway of tafluprost acid in ocular cells.

Quantitative Data from Preclinical and Clinical Studies

The IOP-lowering efficacy of Tafluprost has been evaluated in various animal models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: IOP Reduction in Animal Models

| Animal Model | Drug Concentration | Maximum IOP Reduction | Time to Max Effect | Reference |

| Normotensive Monkeys | 0.0005% Tafluprost | ~4 mmHg | 6 hours | |

| Normotensive Monkeys | 0.0025% Tafluprost | ~6 mmHg | 6 hours | |

| Laser-induced OHT Monkeys | 0.0025% Tafluprost | Significantly more than 0.005% Latanoprost | Not Specified | |

| Healthy Horses | 0.0015% Tafluprost | 5.4 mmHg (from 22±5.4 mmHg to 16.6±1.6 mmHg) | 24-48 hours | |

| Healthy Guinea Pigs (Light) | 0.0015% Tafluprost | 1.4 ± 1.1 mmHg | 30 minutes | |

| Healthy Guinea Pigs (Dark) | 0.0015% Tafluprost | 2.5 ± 1.2 mmHg | 30 minutes | |

| Wild-Type Mice | 0.0015% Tafluprost | 25.8 ± 2.1% | 3 hours |

OHT: Ocular Hypertension

Table 2: IOP Reduction in Human Studies

| Study Population | Drug Concentration | Mean IOP Reduction from Baseline | Duration of Treatment | Reference |

| Open-Angle Glaucoma / Ocular Hypertension | 0.0015% Tafluprost | 6.6 ± 2.5 mmHg (27.6 ± 9.6%) | 4 weeks | |

| Treatment-naïve POAG/OH | 0.0015% Tafluprost (preservative-free) | 6.8 mmHg (from 23.6 ± 4.0 mmHg) | 3 months | |

| Healthy Volunteers | 0.0025% Tafluprost | 4.3 mmHg | 7 days | |

| Healthy Volunteers | 0.005% Tafluprost | 6.8 mmHg | 7 days |

POAG: Primary Open-Angle Glaucoma; OH: Ocular Hypertension

Experimental Protocols

Induction of Ocular Hypertension in Animal Models

Several models can be utilized to induce ocular hypertension for the screening of anti-glaucoma drugs. The choice of model depends on the specific research question, available resources, and the desired characteristics of IOP elevation (e.g., duration, magnitude).

This model involves using a laser to photocoagulate the trabecular meshwork, thereby obstructing aqueous humor outflow and increasing IOP.

Materials:

-

Pigmented rabbits or nonhuman primates

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

-

Argon or diode laser photocoagulator

-

Goniolens

-

Slit lamp

-

Tonometer for measuring IOP (e.g., Tono-Pen, TonoVet)

-

Topical antibiotic ointment

Protocol:

-

Anesthetize the animal and apply a topical anesthetic to the eye.

-

Place the goniolens on the cornea to visualize the trabecular meshwork.

-

Deliver laser spots (e.g., 50-100 spots of 50 µm diameter, 0.5-1.0 W power, 0.1-0.2 seconds duration) to 180-360 degrees of the trabecular meshwork.

-

Monitor the animal for recovery from anesthesia and apply a topical antibiotic to prevent infection.

-

Measure IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm sustained ocular hypertension. A stable elevation in IOP is typically achieved within 1-4 weeks.

This model involves injecting microbeads into the anterior chamber of the eye, which physically obstruct the trabecular meshwork and elevate IOP.

Materials:

-

Adult mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Topical anesthetic

-

Sterile polystyrene or magnetic microbeads (e.g., 6-15 µm diameter) suspended in sterile phosphate-buffered saline (PBS)

-

33-gauge needle connected to a microsyringe pump or Hamilton syringe

-

Surgical microscope or stereomicroscope

-

Tonometer for mice (e.g., TonoLab, Tono-Pen)

Protocol:

-

Anesthetize the mouse.

-

Under a surgical microscope, create a small corneal puncture near the limbus using a 30-gauge needle.

-

Using a 33-gauge needle attached to a microsyringe, slowly inject a small volume (e.g., 2 µL) of the microbead suspension into the anterior chamber.

-

Allow the needle to remain in place for a few moments and then slowly withdraw to prevent reflux.

-

Apply a topical antibiotic.

-

Monitor IOP at regular intervals. A significant increase in IOP is typically observed within 24-48 hours and can be sustained for several weeks.

Caption: General workflow for testing Tafluprost in glaucoma models.

Topical Drug Administration

Materials:

-

Tafluprost ophthalmic solution (e.g., 0.0015%) or tafluprost acid formulated in a suitable vehicle

-

Vehicle control solution

-

Calibrated micropipette

-

Animal restrainer (if necessary)

Protocol:

-

Gently restrain the animal.

-

Using a calibrated micropipette, instill a precise volume (e.g., 1-5 µL for mice, 20-30 µL for rabbits) of the drug or vehicle solution into the lower conjunctival sac, avoiding direct contact with the cornea.

-

Hold the animal's head steady for a moment to allow for drug distribution.

-

Administer the treatment as per the study design (e.g., once daily).

Measurement of Intraocular Pressure

Protocol:

-

Lightly anesthetize the animal if required by the specific tonometer.

-

Apply a topical anesthetic to the cornea.

-

Gently hold the eyelids open.

-

Position the tonometer perpendicular to the central cornea and obtain a reading.

-

Take multiple readings (e.g., 3-5) and average them to get a final IOP value for that time point.

Evaluation of Neuroprotective Effects

Beyond IOP reduction, Tafluprost may have direct neuroprotective effects. This can be assessed by quantifying retinal ganglion cell (RGC) survival.

Protocol (Immunohistochemistry for RGC Counting):

-

At the end of the study, euthanize the animals and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde.

-

Dissect the retinas and prepare them as flat mounts.

-

Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).

-

Capture images of the retinas using a fluorescence microscope.

-

Count the number of labeled RGCs in different quadrants of the retina to determine the average RGC density.

-

Compare RGC density between treatment and control groups.

Conclusion

Tafluprost and its active metabolite, tafluprost acid, are valuable tools for glaucoma research. The provided protocols for inducing ocular hypertension and evaluating drug efficacy offer a framework for preclinical studies. The well-defined mechanism of action and the availability of quantitative data make Tafluprost a suitable reference compound for the development and screening of new anti-glaucoma therapies. Further research may explore the potential of other derivatives and metabolites in this therapeutic area.

References

- 1. Argon laser-induced ocular hypertension: animal model of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Application Note: High-Resolution Mass Spectrometry for the Characterization of 9-keto Tafluprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of 9-keto Tafluprost, a derivative of the prostaglandin (B15479496) F2α analog Tafluprost, using high-resolution mass spectrometry (HRMS). The methodologies provided herein are designed to offer high sensitivity and specificity for the identification and structural elucidation of this compound. This document outlines the necessary sample preparation, liquid chromatography (LC) and mass spectrometry (MS) conditions, and data analysis workflows. The protocols are intended for researchers in drug metabolism, pharmacokinetics, and quality control within the pharmaceutical industry.

Introduction